3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid
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Overview
Description
3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid is a compound that features a piperidine ring substituted with a cyclopropylmethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylmethyl halide under basic conditions.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid
- 3-Pyridinepropionic acid
Uniqueness
3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-[1-(cyclopropylmethyl)piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO2/c14-12(15)4-3-10-5-7-13(8-6-10)9-11-1-2-11/h10-11H,1-9H2,(H,14,15) |
InChI Key |
BPGJMAXSBGBSPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(CC2)CCC(=O)O |
Origin of Product |
United States |
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